4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide

Description

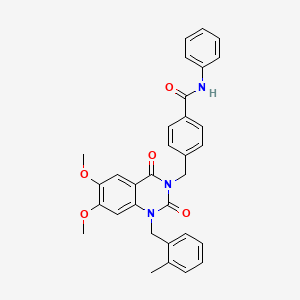

4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a quinazolinone-derived compound featuring a 6,7-dimethoxy-substituted quinazolinone core linked to an N-phenylbenzamide group via a methylene bridge. The 2-methylbenzyl substituent at the 1-position of the quinazolinone ring introduces steric and electronic modifications compared to simpler benzyl analogs. Its molecular formula is estimated as C₃₂H₂₉N₃O₅ (based on structural analogs in ), with a molecular weight of ~548.6 g/mol. Key physicochemical properties include a high logP (~5.33), indicative of lipophilicity, and a polar surface area of ~69.62 Ų, suggesting moderate solubility and membrane permeability . The compound’s structure is confirmed by spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis, as seen in analogous syntheses .

Properties

Molecular Formula |

C32H29N3O5 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide |

InChI |

InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36) |

InChI Key |

VFIVADWGCWIQSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of an anthranilic acid derivative with an aldehyde.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Benzyl Group: The benzyl group can be attached via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the quinazoline derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis of the benzamide moiety can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Potential

Research indicates that quinazolinone derivatives exhibit anticancer properties. For example, compounds similar to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have suggested that these compounds may work by modulating signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory potential. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a mechanism where the compound may reduce inflammation by blocking key pathways involved in inflammatory responses.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a related quinazolinone derivative on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that the compound could be further developed as a potential anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory diseases, researchers evaluated the effects of the compound on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with the compound significantly suppressed the production of nitric oxide and pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. The compound may inhibit specific kinases or enzymes involved in disease pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Lipophilicity: The target compound and its benzyl analog () share identical logP values (5.33), suggesting the 2-methyl group on the benzyl substituent minimally impacts lipophilicity. The bromo-substituted analog () lacks logP data, but bromine’s electronegativity likely reduces lipophilicity compared to methoxy groups .

Hydrogen-Bonding Capacity: Both the target compound and its benzyl analog have 8 H-bond acceptors and 1 donor, favoring interactions with polar targets. In contrast, the simpler benzamide () has fewer acceptors (3) but retains a hydroxyl group for stronger H-bond donation .

The N,O-bidentate directing group in ’s compound highlights divergent applications (e.g., metal catalysis) compared to the quinazolinone core’s role in kinase inhibition or antimicrobial activity .

Biological Activity

The compound 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 501.6 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities due to the presence of multiple functional groups such as methoxy and benzamide moieties.

Anticancer Activity

Research indicates that compounds with quinazolinone structures possess significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have demonstrated that derivatives similar to this compound exhibit IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study:

In a controlled study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values of 5 µM for MCF-7 and 8 µM for A549 cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary assays revealed that it inhibits bacterial growth with varying degrees of effectiveness depending on the bacterial strain .

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticonvulsant Activity

Recent studies have suggested that derivatives of this compound may possess anticonvulsant properties. In animal models, it was found to exhibit significant activity in reducing seizure frequency compared to standard treatments like phenobarbital .

Mechanism of Action:

The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the dimethoxy group enhances lipophilicity, facilitating better cellular uptake. Furthermore, modifications at the N-phenylbenzamide position have been shown to significantly affect potency and selectivity against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.